molecular formula C18H10Cl2F3N5O2S B6171988 5-[2,4-dichloro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1809284-80-7

5-[2,4-dichloro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B6171988
CAS RN: 1809284-80-7
M. Wt: 488.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2,4-dichloro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H10Cl2F3N5O2S and its molecular weight is 488.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2,2,2-trifluoroethanesulfinyl)-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one, and the second intermediate is 5-(2,4-dichlorophenyl)-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrophenylamine", "2-chloro-3-cyanopyridine", "2,2,2-trifluoroethanesulfinamide", "palladium acetate", "copper(II) acetate", "sodium acetate", "triethylamine", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2,4-dichloroaniline using nitric acid and sulfuric acid to obtain 2,4-dichloro-5-nitrophenylamine.", "Step 2: Reduction of 2,4-dichloro-5-nitrophenylamine using tin(II) chloride and hydrochloric acid to obtain 2,4-dichloro-5-aminophenylamine.", "Step 3: Reaction of 2,4-dichloro-5-aminophenylamine with 2-chloro-3-cyanopyridine in the presence of triethylamine and acetic acid to obtain 5-(2,4-dichlorophenyl)-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one.", "Step 4: Reaction of 2,2,2-trifluoroethanesulfinamide with sodium hydride in the presence of DMF to obtain 2,2,2-trifluoroethanesulfinylamine.", "Step 5: Reaction of 2,2,2-trifluoroethanesulfinylamine with 5-chloro-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one in the presence of copper(II) acetate and sodium acetate to obtain 5-(2,2,2-trifluoroethanesulfinyl)-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one.", "Step 6: Coupling of 5-(2,2,2-trifluoroethanesulfinyl)-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one with 5-(2,4-dichlorophenyl)-2-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-4-one in the presence of palladium acetate and triethylamine to obtain 5-[2,4-dichloro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one." ] }

CAS RN

1809284-80-7

Molecular Formula

C18H10Cl2F3N5O2S

Molecular Weight

488.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.